Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name: Molybdenum(VI) tetrachloride oxide[1]
Synonyms: Molybdenum oxytetrachloride, Tetrachlorooxomolybdenum, Molybdenum chloride oxide[2][3][4][5][6]
Abstract
Molybdenum(VI) tetrachloride oxide (MoOCl₄) is a thermally unstable, diamagnetic inorganic compound that appears as a dark green solid.[7] With molybdenum in its highest oxidation state (+6), this compound is highly sensitive to air and moisture, necessitating handling under inert conditions.[1][2] It possesses a distinctive square pyramidal molecular geometry with C₄ᵥ symmetry.[7][8] MoOCl₄ serves as a versatile reagent and precursor in chemical synthesis, notably in the preparation of other molybdenum complexes, as a catalyst for polymerization reactions, and as a selective oxidant in organic transformations.[4][9] This guide provides an in-depth overview of its chemical and physical properties, structural parameters, synthesis protocols, and key applications relevant to research and development.
Physical and Chemical Properties
MoOCl₄ is a green, volatile powder that reacts with water and is soluble in solvents like benzene and carbon disulfide.[3][7] Its high reactivity is attributed to its function as a Lewis acid and its participation in redox reactions.[2] Key physical and chemical data are summarized in Table 1.
| Property | Value | References |
| Chemical Formula | MoOCl₄ | [2][5] |
| IUPAC Name | Molybdenum(VI) tetrachloride oxide | [1] |
| CAS Number | 13814-75-0 | [2][3][5] |
| Molar Mass | 253.75 g/mol | [3][5][7][8] |
| Appearance | Dark green solid/powder | [1][2][3][7] |
| Melting Point | 100–101 °C | [2][3][7] |
| Molecular Geometry | Square pyramidal (C₄ᵥ symmetry) | [7][8] |
| Solubility | Reacts with water; Soluble in benzene, CS₂ | [7] |
| Sensitivity | Highly sensitive to air and moisture | [1][2][3] |
| Magnetic Properties | Diamagnetic | [7] |
Molecular Structure and Spectroscopy
Gas-phase electron diffraction studies have confirmed that MoOCl₄ adopts a square pyramidal geometry.[7][10] The molybdenum atom is positioned at the apex, bonded to one oxygen atom and four chlorine atoms in the basal plane. This arrangement is a consequence of electron-pair repulsion.
// Define nodes with colors from the palette
Mo [label="Mo", pos="0,0!", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.6];
O [label="O", pos="0,1.2!", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5];
Cl1 [label="Cl", pos="-1.2,-0.5!", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", width=0.5];
Cl2 [label="Cl", pos="1.2,-0.5!", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", width=0.5];
Cl3 [label="Cl", pos="-0.7,-1.5!", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", width=0.5];
Cl4 [label="Cl", pos="0.7,-1.5!", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", width=0.5];
// Define edges (bonds)
Mo -> O [label=" 1.670 Å", len=1.5];
Mo -> Cl1 [label=" 2.278 Å", len=1.5];
Mo -> Cl2 [label=" 2.278 Å", len=1.5];
Mo -> Cl3 [label=" 2.278 Å", len=1.5];
Mo -> Cl4 [label=" 2.278 Å", len=1.5];
}
Caption: Square pyramidal geometry of MoOCl₄.
Spectroscopic analysis provides further insight into its structure. Infrared (IR) spectroscopy of related complexes reveals a characteristic strong absorption for the terminal Mo=O stretch, typically observed in the 969-972 cm⁻¹ region.[11] Quantitative UV-Visible absorption spectra have been reported for MoOCl₄ in the vapor phase, providing a spectral fingerprint for analysis and process monitoring.[12]
| Parameter | Value | References |
| Molecular Geometry | Square Pyramidal (C₄ᵥ) | [7][8] |
| Mo=O Bond Length | 1.670 ± 0.012 Å | [10] |
| Mo-Cl Bond Length | 2.278 ± 0.003 Å | [10] |
| O=Mo-Cl Bond Angle | 103.0 ± 2.3° | [10] |
| IR: Mo=O Stretch (in complexes) | ~970 cm⁻¹ (strong) | [11] |
| IR: Mo-Cl Stretch (in complexes) | ~320-365 cm⁻¹ | [11] |
| UV-Vis Absorption (Vapor) | Spectra reported from 15,500 to 45,500 cm⁻¹ | [12] |
Experimental Protocols: Synthesis and Handling
Due to its sensitivity, all manipulations of MoOCl₄ must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Protocol 1: Synthesis from Molybdenum Trioxide (MoO₃)
This method involves the chlorination of molybdenum trioxide using thionyl chloride (SOCl₂).[7]
Reaction:
MoO₃ + 2 SOCl₂ → MoOCl₄ + 2 SO₂
Procedure:
-
Combine molybdenum trioxide with an excess of thionyl chloride in a reaction vessel equipped with a reflux condenser.
-
Gently reflux the mixture. The reaction progress is indicated by the dissolution of solid MoO₃ and the evolution of sulfur dioxide gas.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess, unreacted thionyl chloride by vacuum distillation, trapping it in a liquid nitrogen-cooled trap.
-
The resulting dark green, crystalline MoOCl₄ is obtained. For higher purity, it can be dissolved in dry dichloromethane, filtered to remove any unreacted MoO₃, and recrystallized by evaporating the solvent under vacuum.
Protocol 2: Synthesis from Molybdenum Pentachloride (MoCl₅)
This protocol involves the controlled oxidation of molybdenum pentachloride.[7]
Reaction:
2 MoCl₅ + O₂ → 2 MoOCl₄ + Cl₂
Procedure:
-
Place molybdenum pentachloride in a suitable reaction tube that can be heated.
-
Pass a slow, controlled stream of dry oxygen gas over the heated MoCl₅.
-
The MoOCl₄ product is formed as a volatile green solid, which can be collected in a cooler part of the apparatus.
-
Care must be taken to manage the chlorine gas byproduct.
// Nodes for reactants and products
MoO3 [label="MoO₃", fillcolor="#FBBC05", fontcolor="#202124"];
SOCl2 [label="SOCl₂", fillcolor="#FBBC05", fontcolor="#202124"];
MoCl5 [label="MoCl₅", fillcolor="#FBBC05", fontcolor="#202124"];
O2 [label="O₂ (dry)", fillcolor="#FBBC05", fontcolor="#202124"];
MoOCl4 [label="MoOCl₄", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,bold"];
// Nodes for processes
P1 [label="Chlorination", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
P2 [label="Oxidation", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
{MoO3, SOCl2} -> P1;
{MoCl5, O2} -> P2;
P1 -> MoOCl4;
P2 -> MoOCl4;
}
Caption: Primary synthesis pathways for MoOCl₄.
Chemical Reactivity and Applications
MoOCl₄ is a potent reagent in both inorganic and organic synthesis. Its reactivity is dominated by its Lewis acidity and its role as a Mo(VI) source, which can be reduced.
-
Formation of Molybdenum Complexes: MoOCl₄ reacts with a wide array of neutral Group 15 and 16 donor ligands (e.g., nitriles, phosphine oxides, sulfides). These reactions often lead to the reduction of the metal center from Mo(VI) to Mo(V), forming various oxomolybdenum(V) complexes.[9]
-
Catalysis: It serves as a precursor for catalysts used in polymerization. For instance, a binary catalyst system of MoOCl₄ and n-butyllithium (n-BuLi) is effective for the living polymerization of substituted acetylenes.[4][13] It is also a precursor for molybdenum-containing materials used in chemical vapor deposition (CVD).[14]
-
Oxidant in Organic Synthesis: In drug development and organic synthesis, MoOCl₄ functions as a selective oxidant. A key application is the mild and efficient aromatization of Hantzsch 1,4-dihydropyridines to their corresponding pyridine derivatives, a crucial step in the synthesis of many biologically active compounds.[3][4]
// Central reactant
MoOCl4 [label="MoOCl₄", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, style="filled,bold"];
// Reactants
Ligands [label="Neutral Ligands\n(MeCN, PPh₃, etc.)", fillcolor="#F1F3F4"];
nBuLi [label="n-BuLi", fillcolor="#F1F3F4"];
DHP [label="Hantzsch 1,4-Dihydropyridines", fillcolor="#F1F3F4"];
// Products
Complexes [label="[Mo(V)OCl₃(L)₂]\nComplexes", fillcolor="#FBBC05", fontcolor="#202124"];
Catalyst [label="Polymerization Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"];
Pyridines [label="Pyridine Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges with labels
MoOCl4 -> Complexes [label="Reduction/\nCoordination", headport="w", tailport="n"];
Ligands -> Complexes [label="", headport="s", tailport="n", style=dashed];
MoOCl4 -> Catalyst [label="Precursor for", headport="w", tailport="e"];
nBuLi -> Catalyst [label="", headport="s", tailport="n", style=dashed];
MoOCl4 -> Pyridines [label="Oxidant for\nAromatization", headport="w", tailport="s"];
DHP -> Pyridines [label="", headport="s", tailport="n", style=dashed];
}
Caption: Key reaction pathways of MoOCl₄.
Safety and Handling
Molybdenum(VI) tetrachloride oxide is classified as a corrosive solid.[5] It causes severe skin burns and eye damage.[5] Due to its high reactivity with water, it may produce toxic hydrogen chloride gas upon exposure to moisture.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood.
-
Handling: As mentioned, use inert atmosphere techniques to prevent decomposition from air and moisture.[2][3]
-
Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C, under an inert atmosphere.[3][4]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
References